4,6-Diisopropylpyrimidin-5-amine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine ring substituted with two isopropyl groups at the 4 and 6 positions and an amino group at the 5 position. Its molecular formula is C₁₁H₁₄N₄, and it has a molecular weight of approximately 202.26 g/mol. The compound's structure contributes to its unique chemical properties, making it of interest in various fields such as medicinal chemistry and organic synthesis.
Several synthetic routes can be employed to produce 4,6-Diisopropylpyrimidin-5-amine:
4,6-Diisopropylpyrimidin-5-amine has potential applications in:
Studies focusing on the interactions of 4,6-Diisopropylpyrimidin-5-amine with various biological systems are essential for understanding its pharmacological potential. Investigating its binding affinity to specific receptors or enzymes could reveal insights into its mechanism of action and therapeutic efficacy. Additionally, interaction studies with other small molecules may provide information on synergistic effects or potential side effects.
Several compounds share structural similarities with 4,6-Diisopropylpyrimidin-5-amine. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Similarity Index |
---|---|---|
5-Aminopyrimidine-2-carboxylic acid | Amino group at position 5 | 0.71 |
Pyrimidin-2-ylmethanamine hydrochloride | Amino group at position 2 | 0.68 |
Methyl 5-aminopyrimidine-2-carboxylate | Amino group at position 5 | 0.66 |
3-Amino-6-methylpyrazin-2(1H)-one | Pyrazine ring instead of pyrimidine | 0.68 |
4,6-Diisopropylpyrimidin-5-amine is distinctive due to its dual isopropyl substitutions that enhance lipophilicity and potentially improve bioavailability compared to other similar compounds lacking such substitutions.